molecular formula C22H16FN3O3 B3684819 2-(2-fluorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole

2-(2-fluorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole

Cat. No.: B3684819
M. Wt: 389.4 g/mol
InChI Key: JUPIGXSCYRTKHG-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole is a complex organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.

    Substitution Reactions: The introduction of the fluorophenyl, methoxy, nitrophenyl, and phenyl groups can be achieved through various substitution reactions. For instance, nucleophilic aromatic substitution (S_NAr) can be used to introduce the fluorine atom.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are often employed to attach the phenyl groups to the imidazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines, which can further participate in various chemical transformations.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as hydrogen gas (H_2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH_4) are typically used.

    Substitution: Reagents like halogens (Cl_2, Br_2) and nucleophiles (e.g., NaOH, NH_3) are employed under various conditions.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nucleophile-substituted aromatic compounds.

Scientific Research Applications

2-(2-Fluorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the fluorine atom can enhance binding affinity to biological targets, while the nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5-diphenyl-1H-imidazole: Lacks the fluorine and nitro groups, resulting in different chemical properties and biological activities.

    2-(2-Chlorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole: Similar structure but with a chlorine atom instead of fluorine, which can alter its reactivity and interactions.

    2-(2-Fluorophenyl)-4,5-diphenyl-1H-imidazole:

Uniqueness

The unique combination of fluorine, methoxy, nitro, and phenyl groups in 2-(2-fluorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole imparts distinct chemical properties, such as enhanced stability, specific reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3/c1-29-19-12-11-15(26(27)28)13-17(19)21-20(14-7-3-2-4-8-14)24-22(25-21)16-9-5-6-10-18(16)23/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPIGXSCYRTKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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